![molecular formula C18H18N2O2 B2522675 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034408-73-4](/img/structure/B2522675.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide” is a compound that contains an indole nucleus . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . They are often found in various synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Scientific Research Applications
Antimicrobial Activity
Indole derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, have been found to exhibit significant antimicrobial activity . In a study, sulfonamide-based indole derivatives were synthesized and screened for antimicrobial activity against various bacteria. The compound showed activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another series of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . This suggests that they could be used in the development of new anticancer drugs.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported as potential anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that they could be used in the treatment of conditions characterized by oxidative stress.
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activity . This suggests that they could be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that they could be used in the treatment of diabetes.
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-11,17,21H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGHECQMHGIDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide |
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